This compound can be classified under the category of pharmaceutical intermediates and is often used in the synthesis of more complex molecules. The specific chemical structure can be represented by the molecular formula with a molecular weight of approximately 348.82 g/mol. It is identified by its CAS number, which is 1351582-54-1 .
The synthesis of N-(3-chloro-4-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide typically involves several steps:
The molecular structure of N-(3-chloro-4-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide can be analyzed through various spectroscopic methods:
The compound features a central ethanediamide backbone with substituents that influence its steric and electronic properties, which are critical for its biological activity.
N-(3-chloro-4-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide can participate in various chemical reactions:
These reactions are influenced by factors such as temperature, solvent choice, and reaction time.
The mechanism of action for N-(3-chloro-4-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is not fully elucidated but is believed to involve interactions with specific biological targets:
The physical and chemical properties of N-(3-chloro-4-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide include:
These properties are crucial for understanding its behavior in biological systems and during synthetic processes.
N-(3-chloro-4-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has several scientific applications:
CAS No.: 11104-40-8
CAS No.: 463-82-1
CAS No.: 261380-41-0
CAS No.: 3446-35-3
CAS No.: 88048-09-3